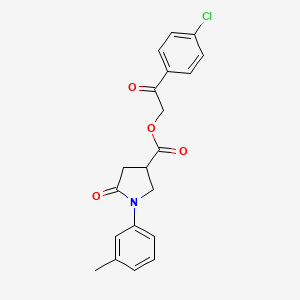![molecular formula C29H24N2O6S2 B11080426 1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine](/img/structure/B11080426.png)
1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine is a complex organic compound that features a piperazine ring substituted with two dibenzo[b,d]furan-2-ylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine typically involves the reaction of dibenzo[b,d]furan-2-sulfonyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler compound with a similar core structure.
Dibenzo[b,d]thiophene: Contains a sulfur atom instead of an oxygen atom in the furan ring.
Carbazole: Features a nitrogen atom in the ring structure.
Uniqueness
1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine is unique due to the presence of two dibenzo[b,d]furan-2-ylsulfonyl groups attached to a piperazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C29H24N2O6S2 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
1,4-bis(dibenzofuran-2-ylsulfonyl)-2-methylpiperazine |
InChI |
InChI=1S/C29H24N2O6S2/c1-19-18-30(38(32,33)20-10-12-28-24(16-20)22-6-2-4-8-26(22)36-28)14-15-31(19)39(34,35)21-11-13-29-25(17-21)23-7-3-5-9-27(23)37-29/h2-13,16-17,19H,14-15,18H2,1H3 |
InChI Key |
LRCRRPOEIJDTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43)S(=O)(=O)C5=CC6=C(C=C5)OC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B11080348.png)
![I+/--Aminohexahydro-2,5-dioxoimidazo[4,5-d]imidazole-1(2H)-pentanoic acid](/img/structure/B11080349.png)
![{1-[(2-Chlorophenyl)amino]-2,2,2-trifluoroethylidene}propanedinitrile](/img/structure/B11080359.png)
![Dimethyl (4-bromobenzyl)[2-(4-bromophenyl)-2-oxoethyl]propanedioate](/img/structure/B11080363.png)
![5-(3-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11080370.png)
![Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate](/img/structure/B11080385.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile](/img/structure/B11080391.png)

![N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080402.png)
![4-[(2-Fluorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B11080405.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide](/img/structure/B11080419.png)
![1,4,5,7-Tetramethylfuro[3,4-d]pyridazine](/img/structure/B11080423.png)
